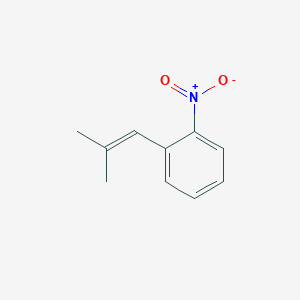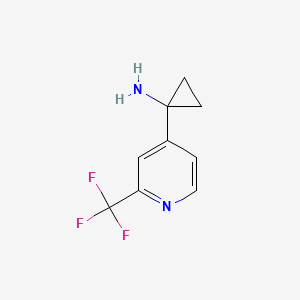
1-(2-Methylprop-1-enyl)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylprop-1-enyl)-2-nitrobenzene is an organic compound with a unique structure that includes a nitro group attached to a benzene ring and a methylprop-1-enyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-1-enyl)-2-nitrobenzene typically involves the nitration of 1-(2-Methylprop-1-enyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product, which is essential for its subsequent applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylprop-1-enyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents.
Addition: The double bond in the methylprop-1-enyl group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Addition: Bromine in carbon tetrachloride.
Major Products Formed
Reduction: 1-(2-Methylprop-1-enyl)-2-aminobenzene.
Substitution: 1-(2-Methylprop-1-enyl)-2-methoxybenzene.
Addition: 1-(2-Bromo-2-methylpropyl)-2-nitrobenzene.
Applications De Recherche Scientifique
1-(2-Methylprop-1-enyl)-2-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Methylprop-1-enyl)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methylprop-1-enyl group can also participate in binding interactions with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methylprop-1-enyl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(2-Methylprop-1-enyl)-2-methoxybenzene: Similar structure but with a methoxy group instead of a nitro group.
1-(2-Bromo-2-methylpropyl)-2-nitrobenzene: Similar structure but with a bromo-substituted alkyl group.
Uniqueness
1-(2-Methylprop-1-enyl)-2-nitrobenzene is unique due to the presence of both a nitro group and a methylprop-1-enyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-(2-methylprop-1-enyl)-2-nitrobenzene |
InChI |
InChI=1S/C10H11NO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-7H,1-2H3 |
Clé InChI |
XMGFCUOCBDYVCR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)






![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)




